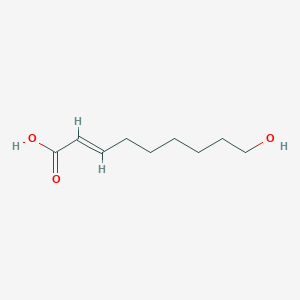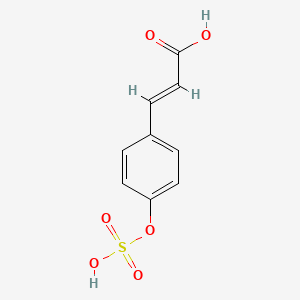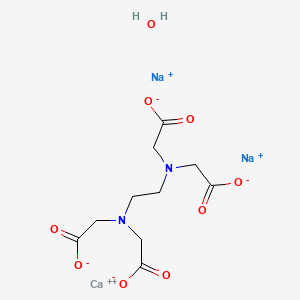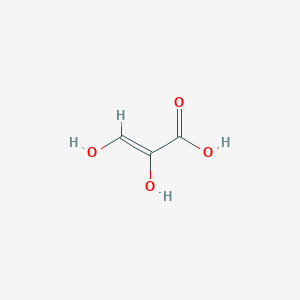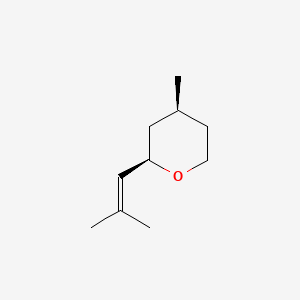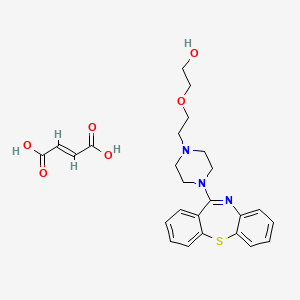
Quetiapine fumarate
Vue d'ensemble
Description
Quetiapine fumarate is classified as a second-generation antipsychotic drug, primarily used for the treatment of schizophrenia and bipolar disorder. It is a dibenzothiazepine derivative that exhibits a broad pharmacological profile with a low incidence of extrapyramidal side effects and tardive dyskinesia compared to first-generation antipsychotics. The therapeutic advantages of quetiapine have led to its widespread use in clinical practice and the development of new pharmaceutical formulations (Rezaei, Ramazani, & Hokmabadi, 2018).
Synthesis Analysis
Quetiapine fumarate synthesis involves complex chemical processes. Analytical methods such as reversed-phase high-performance liquid chromatographic (RP-HPLC), UV spectrophotometry, and reversed-phase ultra-performance liquid chromatography (RP-UPLC) are developed for its determination in pharmaceuticals, spiked human urine, and plasma samples. These methods are crucial for clinical, biological, and pharmacokinetic studies of quetiapine fumarate (Rezaei, Ramazani, & Hokmabadi, 2018).
Molecular Structure Analysis
Quetiapine fumarate functions by antagonizing multiple neurotransmitter receptors, including serotonin (5-HT1A and 5-HT2) and dopamine (D1 and D2) receptors. Its molecular structure allows for a lower affinity reversible binding to these receptors, effectively decreasing psychotic effects such as hallucinations and delusions. Additionally, quetiapine fumarate interacts with alpha-1, alpha-2 adrenergic, and histamine H1 receptors, contributing to its antipsychotic properties (Definitions, 2020).
Chemical Reactions and Properties
Quetiapine fumarate undergoes various chemical reactions and degradation under different conditions, including oxidation, hydrolysis, heat, humidity, and photolysis. These reactions highlight the importance of understanding its stability profile, as chemical degradation can result in a loss of potency, affecting the drug's efficacy and safety. Analytical techniques such as LC-DAD and MS/MS methods are employed to study these degradation processes and ensure the quality of quetiapine fumarate in pharmaceutical preparations (de Diego et al., 2019).
Physical Properties Analysis
Quetiapine fumarate's physical properties, such as solubility and bioavailability, are significant in its formulation and administration. Efforts to improve its oral bioavailability, which is low due to first-pass metabolism, include the development of solid lipid nanoparticles (SLN) and self-microemulsifying drug delivery systems (SMEDDS), aiming to enhance its absorption and efficacy (Narala & Veerabrahma, 2013).
Chemical Properties Analysis
The chemical stability of quetiapine fumarate is assessed under various conditions to understand its degradation pathways and identify potential impurities. These studies are essential for developing stable pharmaceutical formulations and ensuring drug safety and efficacy. Techniques such as reverse-phase HPLC and spectral data analysis play a crucial role in characterizing the impurities and understanding the chemical properties of quetiapine fumarate (Bharathi et al., 2008).
Applications De Recherche Scientifique
Antidepressant Effects
Quetiapine fumarate, especially in its extended-release form (Quetiapine XR), has been investigated for its antidepressant effects. Research demonstrates its efficacy as both monotherapy and adjunct therapy in treating major depressive disorder (MDD). These studies highlight its influence on various neurotransmitter systems, such as serotonin (5-HT2A and 5-HT1A receptors), dopamine, glutamate, and norepinephrine, contributing to its antidepressant properties. Clinical trials have shown quetiapine XR to be effective in improving depressive symptoms, and it has gained FDA approval for adjunct treatment of MDD (Pae et al., 2010).
Bipolar Disorder and Fibromyalgia
Quetiapine fumarate is approved for treating bipolar disorder and has been shown to be effective in managing both depressive and manic episodes. Additionally, studies indicate its potential in treating fibromyalgia symptoms in patients with comorbid MDD, suggesting its role in managing pain and depressive symptoms in such conditions (McIntyre et al., 2014).
Improving Bioavailability
Scientific research has focused on enhancing the oral bioavailability of quetiapine fumarate. Efforts include developing solid lipid nanoparticle formulations, which have shown to increase its bioavailability significantly by minimizing first-pass metabolism. This development indicates a potential improvement in the drug's efficacy due to increased systemic availability (Narala & Veerabrahma, 2013).
Analytical Techniques and Synthesis
Considerable research has been devoted to developing and refining analytical methods for quetiapine fumarate. These methods include various chromatographic and spectrophotometric techniques for determining its concentration in pharmaceuticals and biological samples. This research is crucial for ensuring the quality, efficacy, and safety of the drug in clinical use (Rezaei et al., 2018).
Usage in Special Populations
Studies have also explored the use of quetiapine fumarate in specific patient groups, such as the elderly with dementia, where tablet splitting is common due to the need for dose personalization. Research in this area assesses the impact of splitting techniques on drug content uniformity, highlighting the need for more flexible dosage forms to ensure effective and safe treatment in this population (Ganzetti et al., 2021).
Safety And Hazards
Quetiapine may cause serious side effects such as uncontrolled muscle movements in the face, breast swelling and tenderness, nipple discharge, impotence, missed menstrual periods, trouble swallowing, severe constipation, painful or difficult urination, high blood pressure, fast, slow or uneven heart rate, a light-headed feeling, sudden numbness or weakness, severe headache, blurred vision, eye pain or redness, seeing halos around lights, a seizure, feeling unusually hot or cold, signs of infection - fever, chills, sore throat, body aches, unusual tiredness, loss of appetite, bruising or bleeding .
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJBWUIWQOFLF-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Seroquel | |
CAS RN |
773058-82-5, 111974-72-2 | |
| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773058-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quetiapine fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111974-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mono-2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl)piperazinium-1-yl)ethoxy)ethanol trans-butenedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773058825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono-2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl)piperazinium-1-yl]ethoxy)ethanol trans-butenedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



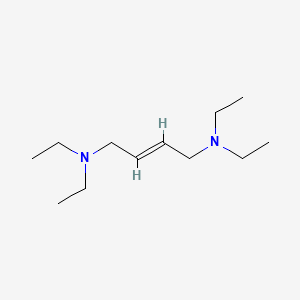
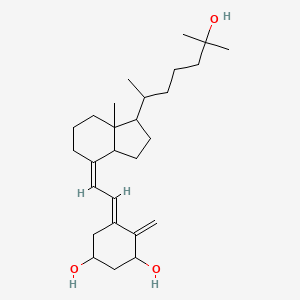
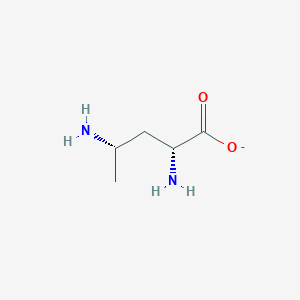

![1-[2-[5-(2-fluoroethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1239144.png)
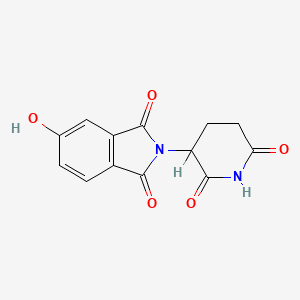
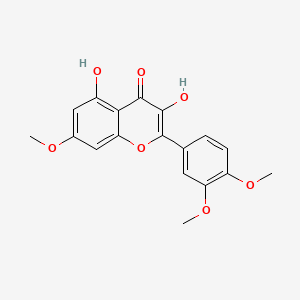
![(E)-3-[7-(2,4-dihydroxy-6-methyl-benzoyl)oxy-7-methyl-6,8-dioxo-isochromen-3-yl]prop-2-enoic acid](/img/structure/B1239148.png)
